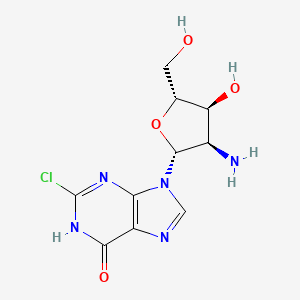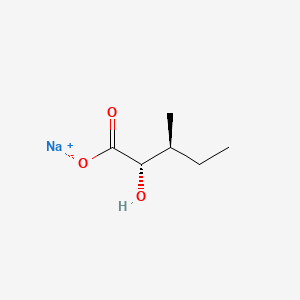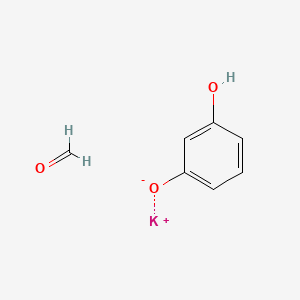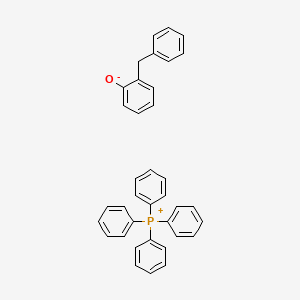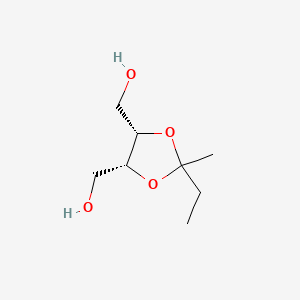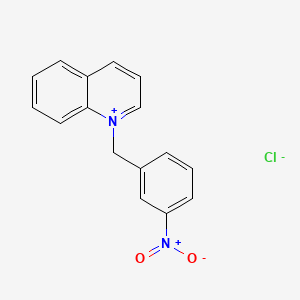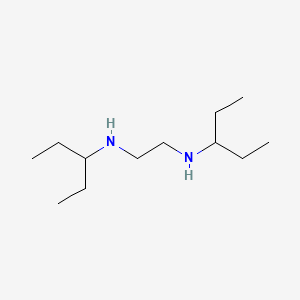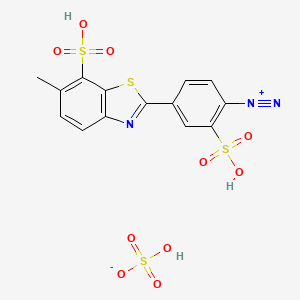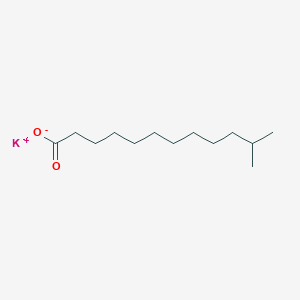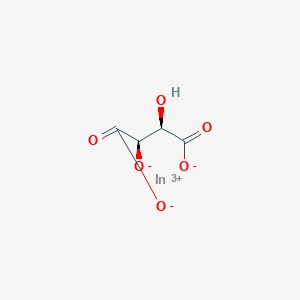
Sorbitan, mono(12-hydroxyoctadecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sorbitan, mono(12-hydroxyoctadecanoate): , also known as sorbitan monostearate, is a non-ionic surfactant and emulsifier. It is derived from the esterification of sorbitan (a derivative of sorbitol) with 12-hydroxyoctadecanoic acid. This compound is widely used in various industries, including food, cosmetics, pharmaceuticals, and industrial applications, due to its excellent emulsifying, dispersing, and stabilizing properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sorbitan, mono(12-hydroxyoctadecanoate) is typically synthesized through the esterification of sorbitan with 12-hydroxyoctadecanoic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to enhance the reaction rate. The process involves heating the reactants to a specific temperature and maintaining it for a certain period to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of sorbitan, mono(12-hydroxyoctadecanoate) involves large-scale esterification processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and quality of the product. The use of vacuum systems and inert gas atmospheres helps in minimizing side reactions and impurities .
Análisis De Reacciones Químicas
Types of Reactions: Sorbitan, mono(12-hydroxyoctadecanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reaction is usually conducted under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of sorbitan, mono(12-hydroxyoctadecanoate) can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
Chemistry: Sorbitan, mono(12-hydroxyoctadecanoate) is used as a surfactant in various chemical reactions to enhance the solubility and stability of reactants and products. It is also used in chromatography as a stationary phase for the separation of complex mixtures .
Biology: In biological research, sorbitan, mono(12-hydroxyoctadecanoate) is used as an emulsifier in the preparation of liposomes and other lipid-based delivery systems. It helps in stabilizing the lipid bilayers and enhancing the encapsulation efficiency of bioactive compounds .
Medicine: In the pharmaceutical industry, sorbitan, mono(12-hydroxyoctadecanoate) is used as an excipient in the formulation of various drug delivery systems, including creams, ointments, and emulsions. It enhances the bioavailability and stability of active pharmaceutical ingredients .
Industry: In industrial applications, sorbitan, mono(12-hydroxyoctadecanoate) is used as an emulsifier and stabilizer in the production of paints, coatings, and adhesives. It helps in improving the dispersion of pigments and fillers, leading to better product performance .
Mecanismo De Acción
The mechanism of action of sorbitan, mono(12-hydroxyoctadecanoate) involves its ability to reduce the surface tension between different phases, such as oil and water. This property allows it to form stable emulsions and dispersions. At the molecular level, sorbitan, mono(12-hydroxyoctadecanoate) interacts with the hydrophobic and hydrophilic regions of molecules, leading to the formation of micelles and other colloidal structures .
Comparación Con Compuestos Similares
Sorbitan monolaurate: Similar to sorbitan, mono(12-hydroxyoctadecanoate), but derived from lauric acid.
Sorbitan monooleate: Derived from oleic acid and used as an emulsifier in various applications.
Sorbitan monopalmitate: Derived from palmitic acid and used in food and cosmetic formulations.
Uniqueness: Sorbitan, mono(12-hydroxyoctadecanoate) is unique due to its specific fatty acid composition, which imparts distinct emulsifying and stabilizing properties. Its ability to form stable emulsions and dispersions makes it highly valuable in various industrial and scientific applications .
Propiedades
Número CAS |
93963-94-1 |
|---|---|
Fórmula molecular |
C24H46O7 |
Peso molecular |
446.6 g/mol |
Nombre IUPAC |
[(1R)-1-[(2S,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] 12-hydroxyoctadecanoate |
InChI |
InChI=1S/C24H46O7/c1-2-3-4-11-14-19(26)15-12-9-7-5-6-8-10-13-16-22(28)31-21(17-25)24-23(29)20(27)18-30-24/h19-21,23-27,29H,2-18H2,1H3/t19?,20-,21+,23+,24+/m0/s1 |
Clave InChI |
XQAQXKMCCIJQGO-JVKPGNLISA-N |
SMILES isomérico |
CCCCCCC(CCCCCCCCCCC(=O)O[C@H](CO)[C@@H]1[C@@H]([C@H](CO1)O)O)O |
SMILES canónico |
CCCCCCC(CCCCCCCCCCC(=O)OC(CO)C1C(C(CO1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


